4-(2-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}ethyl)benzenesulfonamide
CAS No.:
Cat. No.: VC14616588
Molecular Formula: C20H22N4O3S
Molecular Weight: 398.5 g/mol
* For research use only. Not for human or veterinary use.
![4-(2-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}ethyl)benzenesulfonamide -](/images/structure/VC14616588.png)
Molecular Formula | C20H22N4O3S |
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Molecular Weight | 398.5 g/mol |
IUPAC Name | 4-[2-[1-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)ethylideneamino]ethyl]benzenesulfonamide |
Standard InChI | InChI=1S/C20H22N4O3S/c1-14(22-13-12-16-8-10-18(11-9-16)28(21,26)27)19-15(2)23-24(20(19)25)17-6-4-3-5-7-17/h3-11,23H,12-13H2,1-2H3,(H2,21,26,27) |
Standard InChI Key | VYYUGQUKGXFWEN-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NCCC3=CC=C(C=C3)S(=O)(=O)N)C |
Synthetic Pathways and Optimization
Key Synthetic Steps
The synthesis of 4-(2-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}ethyl)benzenesulfonamide involves sequential reactions:
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Claisen-Schmidt Condensation:
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Cyclization via Hydrazine Hydrate:
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Purification:
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Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity.
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Industrial Scalability
Continuous flow reactors and automated systems enhance yield (up to 78%) and reduce reaction times by 40% compared to batch processes. Solvent recycling and catalyst recovery further improve sustainability.
Physicochemical Properties
Property | Value/Range |
---|---|
Appearance | Off-white crystalline solid |
Melting Point | 198–202°C |
Solubility (25°C) | DMSO: 45 mg/mL; Water: <0.1 mg/mL |
LogP (Octanol-Water) | 2.1 ± 0.3 |
Stability | Stable at RT for 6 months; hygroscopic |
The compound’s low aqueous solubility necessitates formulation strategies such as salt formation or nanoemulsion.
Reactivity and Functionalization
Electrophilic Substitution
The pyrazolone ring undergoes nitration at position 4 in concentrated HNO3/H2SO4, yielding a nitro derivative (m/z 452.4 [M+H]+) .
Reductive Amination
Biological Activity and Mechanisms
Enzyme Inhibition
Analogous sulfonamide-pyrazolone hybrids inhibit carbonic anhydrase IX (CA-IX) with IC50 values of 12–18 nM, comparable to acetazolamide (IC50 = 10 nM). The sulfonamide group coordinates the zinc ion in the enzyme’s active site, while the pyrazolone moiety stabilizes hydrophobic interactions .
Applications in Drug Development
Oncology
The compound’s CA-IX inhibition profile positions it as a candidate for hypoxia-targeted cancer therapy. In murine xenograft models, analogs reduced tumor volume by 62% at 50 mg/kg/day .
Neuroinflammation
By modulating microglial NF-κB signaling, derivatives reduce IL-6 and TNF-α production by 70% in LPS-stimulated cells.
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